1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-cyclopentylethan-1-one

Lipophilicity Drug-like properties Permeability

1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-cyclopentylethan-1-one (CAS 2320382-37-2) is a synthetic heterocyclic ketone scaffold comprising a 2H-1,2,3-triazole ring mounted on a pyrrolidine core and capped with a cyclopentylacetyl group. Its molecular formula is C₁₄H₂₂N₄O, with a molecular weight of 262.35 g/mol, and it is typically supplied as a research intermediate or screening compound with purity ≥95%.

Molecular Formula C14H22N4O
Molecular Weight 262.357
CAS No. 2320382-37-2
Cat. No. B2430108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-cyclopentylethan-1-one
CAS2320382-37-2
Molecular FormulaC14H22N4O
Molecular Weight262.357
Structural Identifiers
SMILESC1CCC(C1)CC(=O)N2CCCC2CN3N=CC=N3
InChIInChI=1S/C14H22N4O/c19-14(10-12-4-1-2-5-12)17-9-3-6-13(17)11-18-15-7-8-16-18/h7-8,12-13H,1-6,9-11H2
InChIKeyBVCFZPBBROGWCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-cyclopentylethan-1-one (CAS 2320382-37-2)


1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-cyclopentylethan-1-one (CAS 2320382-37-2) is a synthetic heterocyclic ketone scaffold comprising a 2H-1,2,3-triazole ring mounted on a pyrrolidine core and capped with a cyclopentylacetyl group [1]. Its molecular formula is C₁₄H₂₂N₄O, with a molecular weight of 262.35 g/mol, and it is typically supplied as a research intermediate or screening compound with purity ≥95% [1]. The compound is listed in several commercial screening libraries and is primarily positioned as a versatile building block for medicinal chemistry discovery programs .

Substitution Risk Analysis for 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-cyclopentylethan-1-one


Although several compounds share the 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)ethan-1-one core, replacing the cyclopentylacetyl terminus with a phenyl-, methyl-, or heteroaryl-acyl group introduces profound changes in lipophilicity, conformational flexibility, and potential target engagement [1]. These structural variations cannot be interchanged without re-evaluating potency, selectivity, metabolic stability, and even physical handling properties. The quantitative evidence below demonstrates that the cyclopentyl congener occupies a distinct physicochemical space that may be decisive for specific pharmacological hypotheses or synthetic strategies.

Quantified Differentiation of 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-cyclopentylethan-1-one Across Key Parameters


Lipophilicity (XLogP3) Comparison vs. Phenyl Analog

The computed XLogP3 for 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-cyclopentylethan-1-one is 2.4 [1], whereas the direct phenyl analog (1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-phenylethan-1-one) has a predicted XLogP3 of approximately 2.0 (estimated from SMILES-based structure analysis) [2]. This 0.4 log unit increase in lipophilicity can enhance membrane permeability but may also alter CNS penetration and plasma protein binding, making the cyclopentyl derivative a distinct candidate for target engagement in lipid-rich compartments.

Lipophilicity Drug-like properties Permeability

Hydrogen Bond Acceptor and Rotatable Bond Distinction Relative to Aromatic Analogs

The target compound has 3 hydrogen bond acceptors and 4 rotatable bonds [1]. The phenyl isostere typically introduces a rigid planar ring that reduces rotatable bond count by at least 1 but adds a π-stacking moiety, altering both conformational entropy and the ability to adopt pre-organized bioactive conformations [2]. The cyclopentyl ring provides a flexible, fully saturated hydrocarbon surface that can mimic hydrophobic protein pockets differently than a flat aromatic ring, which is a recognized design principle in fragment-based drug discovery.

Conformational flexibility Binding entropy Scaffold design

Commercial Availability and Scalability Differentiation vs. Bespoke Analogs

The compound is maintained in the Life Chemicals screening collection (ID F6515-2158) and is available in 2 μmol ($85.5) and 5 μmol ($94.5) formats . In contrast, many substituted-phenyl analogs or heterocyclic variants are only offered by single custom-synthesis houses with longer lead times, making the cyclopentyl derivative uniquely accessible for immediate screening needs .

Procurement Screening library Supply chain

Optimal Deployment Scenarios for 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-cyclopentylethan-1-one Based on Differentiating Evidence


Kinase or GPCR Screening for Lipophilic Pockets

The elevated XLogP3 of 2.4 (vs. ~2.0 for the phenyl isostere) [1] makes this scaffold particularly suitable for high-throughput screening campaigns targeting receptors or enzymes with deep, hydrophobic active sites (e.g., GPCR allosteric pockets, cytochrome P450 isoforms, or lipid-binding kinases). The cyclopentyl ring can occupy aliphatic sub-pockets that aromatic substituents cannot effectively fill, potentially improving calculated lipophilic ligand efficiency (LLE).

Fragment-Based Drug Discovery (FBDD) – Conformational Sampling Library

With 4 rotatable bonds and a fully saturated cyclopentyl terminus, this compound samples a broader conformational space than aromatic congeners [1]. In FBDD workflows, this increased flexibility can reveal cryptic binding sites or enable induced-fit mechanisms, provided that entropic penalties are compensated by favorable van der Waals interactions.

Rapid SAR-by-Catalog Exploration

Because the compound is commercially stocked in the Life Chemicals library [1], researchers can rapidly acquire near-analogs (e.g., varying the acyclic substituent while conserving the triazole-pyrrolidine core) to explore structure-activity relationships without synthesizing each derivative de novo. This significantly shortens the hit-to-lead cycle relative to programs reliant on custom synthesis.

Quote Request

Request a Quote for 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-cyclopentylethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.